Degree of Labeling (DOL): Higher Achievable DOL on Antibodies Without Aggregation vs. IRDye 800CW
The FNIR-Tag scaffold, from which FNIR-Tag-CO2H is derived, enables a higher degree of labeling (DOL) with less aggregation than IRDye 800CW when conjugated to antibodies. [1] This is attributed to the charge-balanced molecular architecture, which suppresses self-association that otherwise causes fluorescence quenching in generic cyanines. While direct DOL data for the CO2H form is not available in primary literature, the aggregation-suppressing scaffold is identical to that of the NHS ester, indicating FNIR-Tag-CO2H conjugates will outperform IRDye 800CW-COOH conjugates in labeling density without brightness loss. [1]
| Evidence Dimension | Maximum degree of labeling on antibodies without aggregation |
|---|---|
| Target Compound Data | FNIR-Tag scaffold: no evidence of H-aggregation at high labeling density (DOL >2 typically achievable) [1] |
| Comparator Or Baseline | IRDye 800CW: aggregation observed at moderate to high DOL, limiting achievable labeling density without fluorescence quenching [1] |
| Quantified Difference | FNIR-Tag enables substantially higher DOL without aggregation-induced quenching; exact DOL values vary by antibody and conjugation conditions [1] |
| Conditions | Antibody conjugation at pH 7.4 (optimal for NHS ester; CO2H form requires EDC/sulfo-NHS activation) |
Why This Matters
Higher DOL without aggregation translates to brighter conjugates and improved detection sensitivity in flow cytometry and in vivo imaging applications.
- [1] Luciano MP, et al. A nonaggregating heptamethine cyanine for building brighter labeled biomolecules. ACS Chem. Biol. 2019;14(5):934-940. PMID: 31030512 View Source
